3-[(2Z)-2-[(2-METHOXYPHENYL)IMINO]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL
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Overview
Description
3-[(2Z)-2-[(2-METHOXYPHENYL)IMINO]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, a piperidine sulfonyl group, and a methoxyphenyl imino group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-2-[(2-METHOXYPHENYL)IMINO]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL typically involves multiple steps, including the formation of the thiazole ring and the introduction of the piperidine sulfonyl and methoxyphenyl imino groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-[(2Z)-2-[(2-METHOXYPHENYL)IMINO]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-[(2Z)-2-[(2-METHOXYPHENYL)IMINO]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2Z)-2-[(2-METHOXYPHENYL)IMINO]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound shares the methoxyphenyl group but differs in its overall structure and properties.
(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one: This compound contains a thiazolidinone ring and a methoxyphenyl imino group, similar to the target compound.
Uniqueness
3-[(2Z)-2-[(2-METHOXYPHENYL)IMINO]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable molecule for various applications and research areas.
Properties
Molecular Formula |
C24H29N3O4S2 |
---|---|
Molecular Weight |
487.6g/mol |
IUPAC Name |
3-[2-(2-methoxyphenyl)imino-4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-3-yl]propan-1-ol |
InChI |
InChI=1S/C24H29N3O4S2/c1-31-23-9-4-3-8-21(23)25-24-27(16-7-17-28)22(18-32-24)19-10-12-20(13-11-19)33(29,30)26-14-5-2-6-15-26/h3-4,8-13,18,28H,2,5-7,14-17H2,1H3 |
InChI Key |
RBQSAGMFSVGIBU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)CCCO |
Canonical SMILES |
COC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)CCCO |
Origin of Product |
United States |
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